molecular formula C19H21NO5 B561435 Cocinic Acid CAS No. 61788-47-4

Cocinic Acid

Cat. No.: B561435
CAS No.: 61788-47-4
M. Wt: 343.4 g/mol
InChI Key: PZKXRDPRLQDAFK-UHFFFAOYSA-N
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Description

Cocinic acid, also known as coconut oil fatty acid, is a long-chain saturated fatty acid derived from coconut oil. It is a white solid at room temperature with a distinct odor. The molecular formula of this compound is C19H21NO5, and it has a molar mass of 343.38 g/mol . This compound is widely used in various industries due to its unique properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cocinic acid is typically extracted from coconut oil or palm oil. The extraction process involves heating the oil and subjecting it to processes such as pressing, water washing, and refining. The fatty acids are then separated from the oil through saponification and distillation .

Industrial Production Methods

In industrial settings, this compound is produced by hydrolyzing coconut oil under high pressure and temperature. The hydrolysis process breaks down the triglycerides in the oil into glycerol and fatty acids. The fatty acids are then purified through distillation to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Cocinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Esters: Formed from esterification reactions.

    Amides: Formed from amidation reactions.

    Saturated Fatty Acids: Formed from hydrogenation reactions.

    Peroxides and Oxidation Products: Formed from oxidation reactions.

Scientific Research Applications

Cocinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various organic compounds, including surfactants, lubricants, and plasticizers.

    Biology: Studied for its role in lipid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Industry: Used in the production of detergents, cosmetics, and food additives

Mechanism of Action

The mechanism of action of cocinic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with enzymes involved in lipid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cocinic Acid

This compound is unique due to its specific composition and properties derived from coconut oil. It has a higher content of medium-chain fatty acids compared to other sources, making it more easily digestible and metabolizable. This property is particularly beneficial in applications related to nutrition and health .

Properties

CAS No.

61788-47-4

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-11-carboxylic acid

InChI

InChI=1S/C19H21NO5/c1-20-6-5-19-11-3-4-13(21)17(19)25-16-14(24-2)8-10(18(22)23)9(15(16)19)7-12(11)20/h3-4,8,11-13,17,21H,5-7H2,1-2H3,(H,22,23)

InChI Key

PZKXRDPRLQDAFK-UHFFFAOYSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5C(=O)O)OC)OC3C(C=C4)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5C(=O)O)OC)OC3C(C=C4)O

physical_description

Other Solid;  Liquid

Synonyms

Fatty acids, coco; COCONUT ACID; Coconut oil acid; Cocinic acid; .alpha.-Cocinic acid; 3-Benzenedicarboxylic acid, 4-hydroxy-6-methyl-1; Coconut oil fatty acid; Edenor K 8-18 MY

Origin of Product

United States
Customer
Q & A

Q1: What are the typical applications of Cocinic Acid in material science?

A1: this compound, a fatty acid, finds use as a precursor in the synthesis of various materials. For example, it serves as a starting material for preparing biomass-derived surfactants. [] These surfactants, like the asymmetric gemini surfactant SX, are synthesized through a multi-step process involving amidation, ethoxylation, carboxyl methylation, and esterification of this compound. [] This highlights the versatility of this compound in developing environmentally friendly surfactants with potential applications in various industries.

Q2: How does this compound contribute to the properties of thin films in materials science?

A2: this compound, specifically its diethanol amide derivative, acts as a surfactant to enhance the surface activity of copper-zinc-tin-sulfur granules during the preparation of thin films. [] This improved surface activity promotes the formation and growth of crystals during the annealing process, resulting in thin films with larger crystal particles, higher density, and superior crystallization quality. [] These features are crucial for optimizing the performance of photovoltaic devices.

Q3: Can this compound be substituted in alkyd resin formulations, and what are the potential benefits?

A3: Yes, this compound can be replaced with 3,5,5-trimethyl hexanoic acid in alkyd resin formulations. [] This substitution leads to improved properties in the resulting finish film, including enhanced fullness, gloss, and resistance to yellowing. [] Additionally, this modification makes the finish easier to apply, highlighting the potential of using alternative acids like 3,5,5-trimethyl hexanoic acid to enhance the performance of alkyd resins.

Q4: How is this compound utilized in the metal plating industry?

A4: this compound derivatives, particularly this compound alkanolamide, are employed as components in ammonium-salt-free plating assistant agents for hot-dip galvanizing. [] These agents are crucial for preparing steel and iron surfaces before the galvanization process. The this compound alkanolamide, along with other components, forms a uniform film on the metal surface, ensuring efficient zinc adhesion during hot-dip plating. [] This application highlights the role of this compound derivatives in enhancing the efficiency and environmental friendliness of metal plating processes.

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